

(4-Methoxypyridin-3-yl)methanol: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Methoxypyridin-3-yl)methanol

Cat. No.: B038547

[Get Quote](#)

(4-Methoxypyridin-3-yl)methanol is a heterocyclic organic compound that holds significant potential as a versatile building block in the design and synthesis of novel therapeutic agents. Its unique structural features, combining a pyridine ring with methoxy and hydroxymethyl functional groups, offer multiple points for chemical modification, making it an attractive starting material for the development of diverse molecular scaffolds. This document provides an overview of its applications in medicinal chemistry, along with detailed protocols for its potential synthesis and utilization.

Applications in Drug Discovery

While direct applications of **(4-Methoxypyridin-3-yl)methanol** are not extensively documented in publicly available literature, the broader class of methoxypyridine derivatives has been successfully employed in the development of a range of biologically active molecules. Based on the established roles of analogous compounds, **(4-Methoxypyridin-3-yl)methanol** is a promising candidate for the synthesis of inhibitors for various enzymes and receptors.

Notably, substituted methoxypyridine cores are integral components of potent inhibitors of phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR), both of which are crucial targets in cancer therapy.^[1] The pyridine nitrogen can act as a hydrogen bond acceptor, while the methoxy group can occupy hydrophobic pockets in the active sites of these kinases. The hydroxymethyl group at the 3-position provides a convenient handle for further structural elaboration to optimize potency and pharmacokinetic properties.

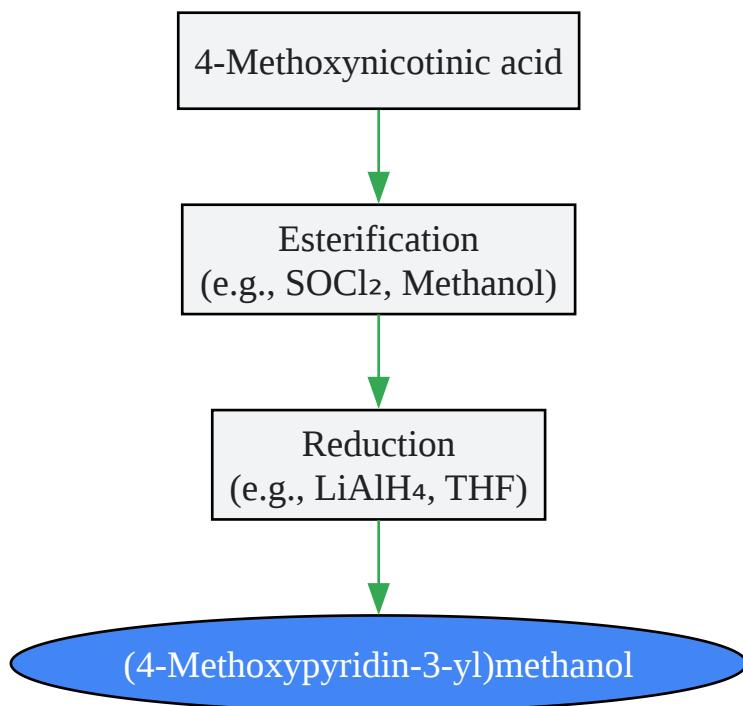
Furthermore, related pyridine-containing structures are key intermediates in the synthesis of proton pump inhibitors (PPIs), a class of drugs used to treat acid-related disorders.^[2] The hydroxymethyl group can be readily converted into a leaving group to facilitate coupling with a benzimidazole moiety, a common feature of many PPIs.

Physicochemical Properties

A summary of the key physicochemical properties of **(4-Methoxypyridin-3-yl)methanol** is presented below.

Property	Value
Molecular Formula	C ₇ H ₉ NO ₂
Molecular Weight	139.15 g/mol
SMILES	COc1=C(C=NC=C1)CO
InChI	InChI=1S/C7H9NO2/c1-10-7-2-3-8-4-6(7)5-9/h2-4,9H,5H2,1H3
Predicted XlogP	-0.1

Data sourced from PubChem CID 10844447.^[3]


Experimental Protocols

The following sections provide detailed experimental protocols. Note that the synthesis of **(4-Methoxypyridin-3-yl)methanol** is a proposed method based on established procedures for analogous compounds, as specific literature for its preparation is limited.

Synthesis of **(4-Methoxypyridin-3-yl)methanol**

This proposed synthesis is adapted from methodologies used for structurally similar compounds, such as (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.^{[2][4]} The workflow involves the reduction of a corresponding carboxylic acid or ester, which can be prepared from commercially available starting materials.

Workflow for the Proposed Synthesis of **(4-Methoxypyridin-3-yl)methanol**

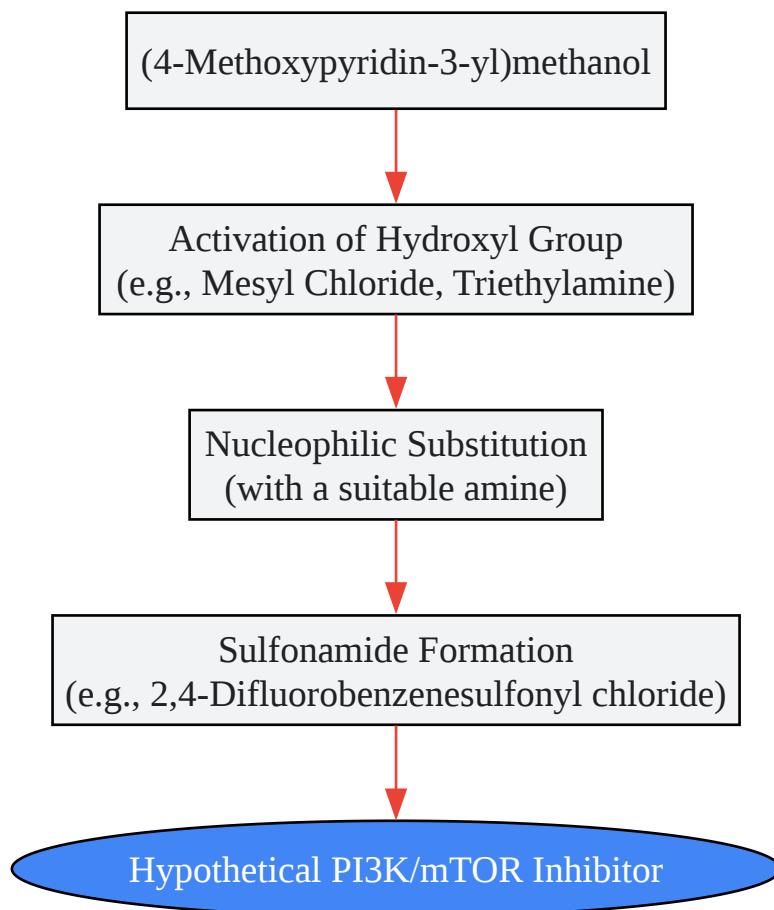
[Click to download full resolution via product page](#)

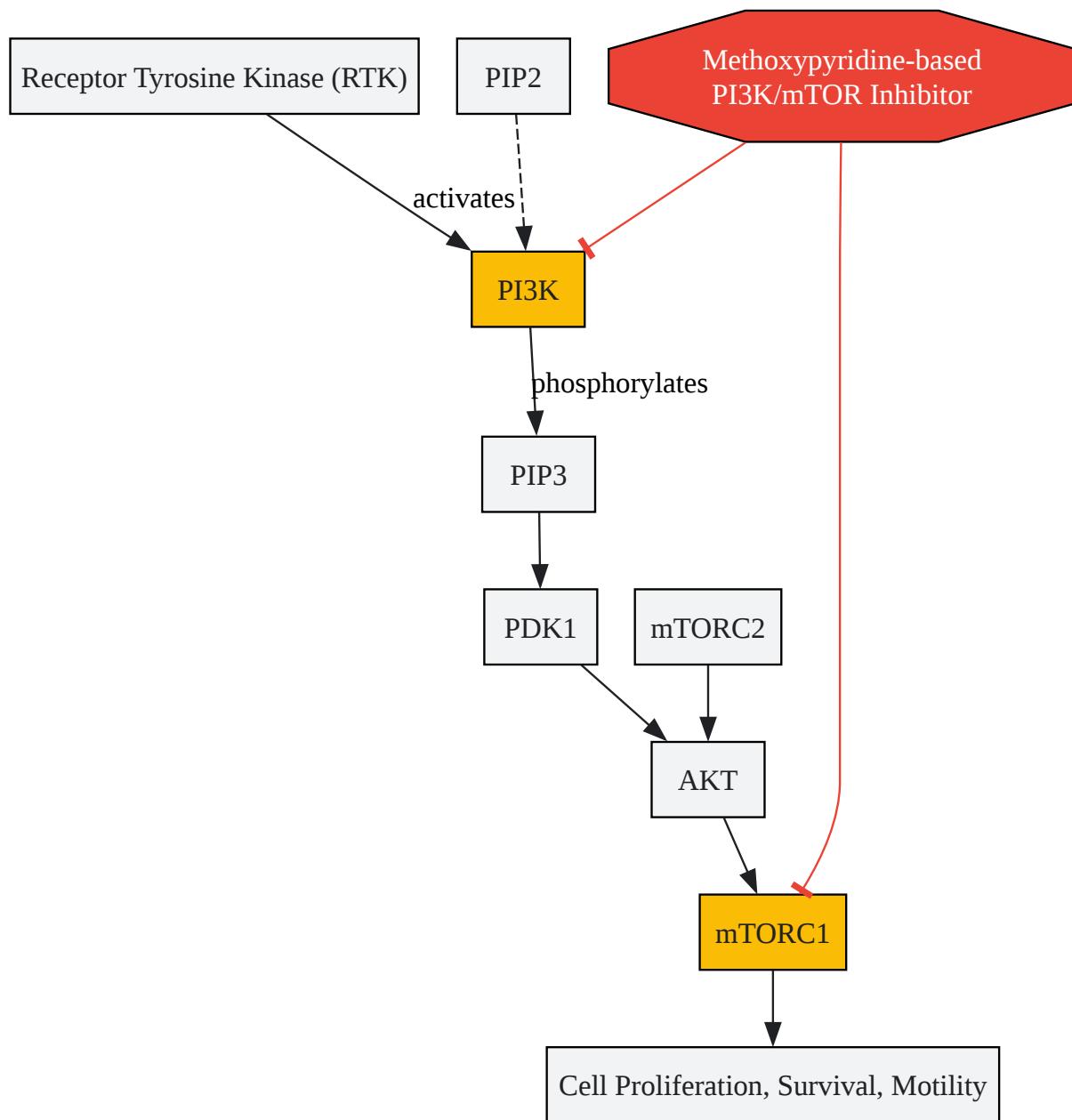
Caption: Proposed synthetic workflow for **(4-Methoxypyridin-3-yl)methanol**.

Step 1: Esterification of 4-Methoxynicotinic Acid

- To a stirred solution of 4-methoxynicotinic acid (1 equivalent) in methanol (10 volumes), cool the mixture to 0 °C.
- Slowly add thionyl chloride (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Cool the reaction mixture and remove the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl 4-methoxynicotinate.


Step 2: Reduction of Methyl 4-Methoxynicotinate


- To a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) (15 volumes) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C.
- Slowly add a solution of methyl 4-methoxynicotinate (1 equivalent) in anhydrous THF (5 volumes) dropwise, keeping the internal temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction by TLC.
- Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
- Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
- Combine the filtrates and concentrate under reduced pressure to afford the crude **(4-Methoxypyridin-3-yl)methanol**.
- Purify the crude product by column chromatography on silica gel.

Utilization in the Synthesis of a PI3K/mTOR Inhibitor Scaffold

The following protocol illustrates how **(4-Methoxypyridin-3-yl)methanol** can be used as a building block in the synthesis of a hypothetical sulfonamide methoxypyridine derivative, a scaffold known to exhibit PI3K/mTOR inhibitory activity.[1]

Logical Workflow for Application in PI3K/mTOR Inhibitor Synthesis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [benchchem.com](#) [benchchem.com]
- 3. PubChemLite - (4-methoxypyridin-3-yl)methanol (C7H9NO2) [pubchemlite.lcsb.uni.lu]
- 4. [benchchem.com](#) [benchchem.com]
- To cite this document: BenchChem. [(4-Methoxypyridin-3-yl)methanol: A Versatile Building Block in Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b038547#4-methoxypyridin-3-yl-methanol-as-a-building-block-in-medicinal-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com